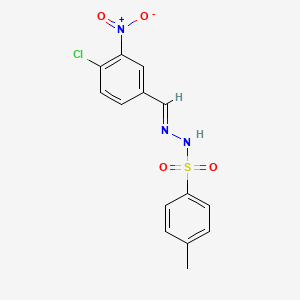

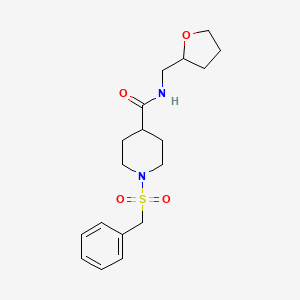

N'-(4-chloro-3-nitrobenzylidene)-4-methylbenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N'-(4-chloro-3-nitrobenzylidene)-4-methylbenzenesulfonohydrazide and related compounds typically involves condensation reactions between 4-nitrobenzenesulfonohydrazide derivatives and various aldehydes. For example, one method employs a condensation procedure from derivatives of nitrobenzaldehyde and 4-methyl-benzenesulfonylhydrazine, crystallizing in solvents such as ethanol and methanol (Hussain et al., 2017).

Molecular Structure Analysis

Crystal structure and Hirshfeld surface analyses reveal the molecule's intricate structure, including its intramolecular and intermolecular interactions. These studies help understand how substitutions on the benzene ring influence the compound's structural parameters and supramolecular features (Salian et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound includes its ability to participate in various chemical transformations. These properties are crucial for its application in synthetic chemistry, where it can serve as a reagent for specific reactions, demonstrating versatility in chemical synthesis (Myers et al., 1997).

Physical Properties Analysis

The physical properties of the compound, such as crystal formation and solubility, have been studied through spectroscopic and DFT-based computational methods. These investigations offer insights into the compound's linear optical absorption characteristics and its structural stabilization mechanisms within crystals (Sasikala et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. For instance, its ability to form stable crystals and participate in hydrogen bonding and π-π interactions significantly impacts its chemical behavior. This aspect of the compound's chemistry is crucial for its potential application in designing materials with specific optical and electronic properties (Purandara et al., 2018).

Scientific Research Applications

Synthesis and Chemical Reactions

N'-(4-chloro-3-nitrobenzylidene)-4-methylbenzenesulfonohydrazide, as part of the broader category of sulfonohydrazides, has been utilized in the synthesis of complex organic compounds. It acts as a reagent for various chemical transformations, including the synthesis of allenes from propargylic alcohols, the reductive transposition of allylic alcohols, and the deoxygenation of alcohols. These processes leverage the mild reaction conditions facilitated by sulfonohydrazides, making them attractive for substrates with sensitive functional groups (Myers et al., 1997).

Structural and Supramolecular Features

The structural parameters and supramolecular characteristics of compounds similar to this compound have been examined to understand the effects of substitutions on their properties. Hirshfeld surface analysis reveals insights into the atom-atom interactions within the crystal packing, providing a foundation for designing materials with desired physical and chemical properties (Salian et al., 2018).

Sensor Development

Research has been conducted on developing sensors based on derivatives of this compound for detecting heavy metal ions, such as mercury (Hg2+). These sensors exhibit high sensitivity, selectivity, and stability, demonstrating the compound's potential in environmental monitoring and safety applications (Hussain et al., 2017).

Material Science Applications

In material science, the o-nitrobenzyl group, related to the core structure of this compound, is frequently used for its photolabile properties. It enables the alteration of polymer properties through irradiation, showcasing applications in developing photodegradable hydrogels, thin film patterning, and bioconjugates, which have significant implications for biomedical and technological fields (Zhao et al., 2012).

Safety and Hazards

properties

IUPAC Name |

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O4S/c1-10-2-5-12(6-3-10)23(21,22)17-16-9-11-4-7-13(15)14(8-11)18(19)20/h2-9,17H,1H3/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIYVEUYHJJSNG-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR*,6S*)-7-[(3-hydroxyazetidin-1-yl)carbonyl]-2-[2-(4-methylphenyl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5508265.png)

![5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5508281.png)

![1,1'-{2-hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]-1,3-phenylene}diethanone](/img/structure/B5508311.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5508332.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride](/img/structure/B5508348.png)

![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5508356.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5508370.png)